1-Butylpyridinium Tetrafluoroborate
Overview
Description
1-Butylpyridinium Tetrafluoroborate is an organic compound belonging to the class of ionic liquids. It consists of a positively charged 1-butylpyridinium cation and a negatively charged tetrafluoroborate anion. This compound is known for its stability, non-combustibility, and good solubility in water and common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyridinium Tetrafluoroborate can be synthesized by reacting 1-butylpyridine with tetrafluoroboric acid. The general procedure involves dissolving 1-butylpyridine in a suitable solvent, adding tetrafluoroboric acid, and allowing the reaction to proceed at an appropriate temperature. After the reaction is complete, the solvent is evaporated, and the product is crystallized, filtered, and dried to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyridinium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the pyridinium ring is oxidized.
Reduction: The compound can be reduced to form different pyridinium derivatives.
Substitution: It can undergo substitution reactions where the butyl group or the pyridinium ring is substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce different alkylpyridines .
Scientific Research Applications
1-Butylpyridinium Tetrafluoroborate has a wide range of applications in scientific research:
Electrochemical Applications: It is used as an electrolyte in dye-sensitized solar cells due to its good electrochemical stability and conductivity.
Separation Science: It is employed in liquid-liquid extraction processes for separating different molecules, making it useful in pharmaceutical purification and environmental remediation.
Mechanism of Action
The mechanism of action of 1-Butylpyridinium Tetrafluoroborate involves its ionic nature. The positively charged 1-butylpyridinium cation and the negatively charged tetrafluoroborate anion interact with other molecules through ionic interactions. These interactions can influence the solubility, reactivity, and stability of the compound in various applications .
Comparison with Similar Compounds
- 1-Ethylpyridinium Tetrafluoroborate
- 1-Butyl-2-methylpyridinium Tetrafluoroborate
- 1-Butyl-3-methylpyridinium Tetrafluoroborate
- 1-Butyl-4-methylpyridinium Tetrafluoroborate
Comparison: 1-Butylpyridinium Tetrafluoroborate is unique due to its specific ionic interactions and stability. Compared to similar compounds, it offers better solubility and electrochemical stability, making it more suitable for applications in electrochemistry and catalysis .
Properties
IUPAC Name |
1-butylpyridin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWDQAHXRCBPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049241 | |
Record name | 1-Butylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203389-28-0 | |
Record name | 1-Butylpyridinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203389280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butylpyridinium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BUTYLPYRIDINIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z67U731K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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